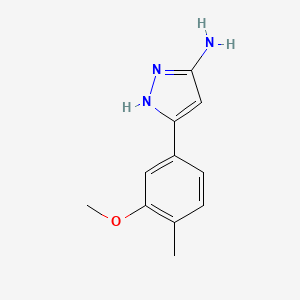
1-(2-Bromo-5-iodophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-iodophenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a methanamine group
Méthodes De Préparation
The synthesis of 1-(2-Bromo-5-iodophenyl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-iodoaniline to form 2-bromo-5-iodoaniline. This intermediate is then subjected to a reductive amination reaction with formaldehyde and a reducing agent such as sodium cyanoborohydride to yield 1-(2-Bromo-5-iodophenyl)methanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Bromo-5-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form secondary amines. Reagents such as hydrogen peroxide and sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds. Palladium catalysts are typically employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with organolithium reagents can yield various substituted phenylmethanamines.
Applications De Recherche Scientifique
1-(2-Bromo-5-iodophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-iodophenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, leading to changes in cellular function. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-5-iodophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
2-Bromo-5-chlorophenylmethanamine hydrochloride: This compound has a chlorine atom instead of an iodine atom, which can affect its reactivity and binding properties.
1-(2-Bromo-4-iodophenyl)methanamine hydrochloride: The position of the iodine atom on the benzene ring is different, which can influence the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H8BrClIN |
|---|---|
Poids moléculaire |
348.40 g/mol |
Nom IUPAC |
(2-bromo-5-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrIN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H |
Clé InChI |
FRZPZLBBDCCSMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)CN)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




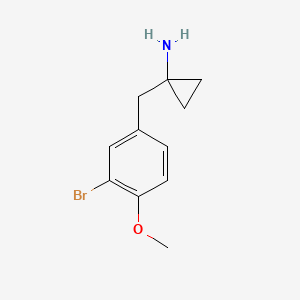

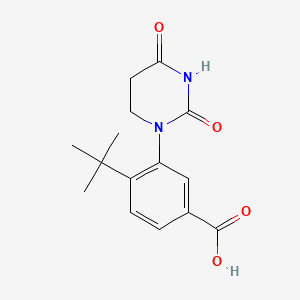



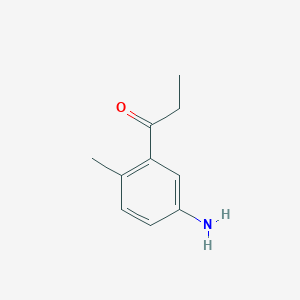

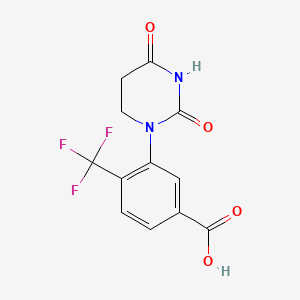
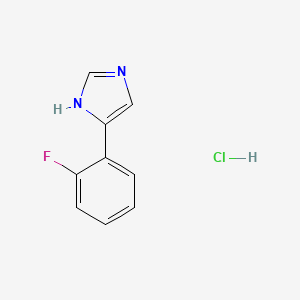
![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
